2,4,4,5,5-Pentamethylheptane
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Overview
Description
2,4,4,5,5-Pentamethylheptane is an organic compound with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol It is a branched alkane, characterized by its five methyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5,5-Pentamethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: 0-5°C
Solvent: Anhydrous conditions to prevent hydrolysis of the catalyst
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, separation techniques such as distillation and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,4,5,5-Pentamethylheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert any oxidized forms back to the parent hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products
Oxidation: Formation of 2,4,4,5,5-pentamethylheptanol, 2,4,4,5,5-pentamethylheptanone, or corresponding carboxylic acids.
Reduction: Regeneration of this compound.
Substitution: Formation of halogenated derivatives such as 2,4,4,5,5-pentamethylheptyl chloride or bromide.
Scientific Research Applications
2,4,4,5,5-Pentamethylheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on physical and chemical properties of alkanes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,4,4,5,5-Pentamethylheptane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. The molecular targets include lipid bilayers and hydrophobic pockets within proteins. The pathways involved are typically non-specific hydrophobic interactions rather than specific receptor-mediated pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentamethylheptane
- 2,2,4,6,6-Pentamethylheptane
Comparison
2,4,4,5,5-Pentamethylheptane is unique due to the specific positioning of its methyl groups, which can influence its physical properties such as boiling point, melting point, and solubility. Compared to other similar compounds, it may exhibit different reactivity patterns and interaction profiles due to steric effects and branching.
Properties
CAS No. |
62199-73-9 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4,4,5,5-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-11(4,5)12(6,7)9-10(2)3/h10H,8-9H2,1-7H3 |
InChI Key |
TXGUYEKSMHZHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)(C)CC(C)C |
Origin of Product |
United States |
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